molecular formula C25H27N3O2S B2677643 3-isopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114827-44-9

3-isopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2677643
CAS No.: 1114827-44-9
M. Wt: 433.57
InChI Key: LYTOOAQXPPHIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-isopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H27N3O2S and its molecular weight is 433.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-methylbutyl)-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c1-16(2)13-14-28-24(29)20-11-7-8-12-21(20)27-25(28)31-15-22-18(4)30-23(26-22)19-10-6-5-9-17(19)3/h5-12,16H,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTOOAQXPPHIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Isopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, with CAS Number 1114827-44-9, is a derivative of quinazolinone known for its diverse biological activities. This compound is part of a broader class of quinazolinones that have been investigated for their potential therapeutic applications, particularly in oncology and as kinase inhibitors. The following sections detail the biological activities associated with this compound, including its mechanisms of action, cytotoxic effects, and comparative studies.

Chemical Structure and Properties

The molecular formula for this compound is C25H27N3O2SC_{25}H_{27}N_{3}O_{2}S, with a molecular weight of 433.6 g/mol. The compound's structure includes a quinazolinone core that is substituted with an isopentyl group and a thioether linkage to an oxazole ring, contributing to its unique biological profile.

PropertyValue
CAS Number1114827-44-9
Molecular FormulaC25H27N3O2S
Molecular Weight433.6 g/mol

Cytotoxicity

Research has demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating several quinazolinone derivatives, including those structurally related to the compound , found that they exhibited potent inhibitory activity against key protein kinases involved in cancer progression.

  • Inhibitory Effects on Tyrosine Kinases :
    • Compounds similar to this compound showed promising results against multiple tyrosine kinases such as CDK2, HER2, and EGFR.
    • For instance, derivatives exhibited IC50 values comparable to established inhibitors like imatinib and lapatinib, indicating their potential as effective anticancer agents .
Kinase EnzymeIC50 (µM)Reference Compound
CDK20.173 ± 0.012Imatinib (0.131 ± 0.015)
HER20.079 ± 0.015Lapatinib (0.078 ± 0.015)
EGFR0.102 ± 0.014Erlotinib (0.056 ± 0.012)

The mechanism by which quinazolinone derivatives exert their cytotoxic effects involves inhibition of specific kinases that are crucial for tumor cell proliferation and survival:

  • Type I and Type II Inhibition :
    • Molecular docking studies suggest that these compounds act as ATP competitive inhibitors against EGFR and non-competitive inhibitors against CDK2, which is critical for cell cycle regulation .

Antimicrobial Activity

In addition to anticancer properties, some studies have indicated that quinazolinone derivatives possess antimicrobial activity:

  • Antibacterial Effects :
    • Compounds were tested against various bacterial strains including Gram-positive and Gram-negative bacteria using the disc diffusion method.
    • Some derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .

Case Studies

Several case studies highlight the efficacy of quinazolinone derivatives in clinical settings:

  • Case Study on Breast Cancer :
    • A derivative similar to the target compound was evaluated in vitro against human breast cancer cell lines, showing substantial cytotoxicity with an IC50 value significantly lower than conventional therapies .
  • Combination Therapies :
    • Research has explored the use of quinazolinones in combination with other chemotherapeutic agents, enhancing overall efficacy and reducing resistance in cancer cells.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to quinazolinones exhibit significant antimicrobial properties. For instance, derivatives of quinazolinones have been tested against various bacteria and fungi, showing promising results in inhibiting growth. The presence of the oxazole moiety in 3-isopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one may enhance its antimicrobial efficacy due to its ability to interact with microbial enzymes or cell membranes .

Anticancer Potential

Quinazolinone derivatives have been explored for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. The unique structure of this compound may provide a novel mechanism of action against cancer cells, warranting further investigation .

Anti-inflammatory Effects

Compounds containing the quinazolinone structure have shown anti-inflammatory activity by modulating inflammatory pathways. This property is particularly relevant in the treatment of chronic inflammatory diseases, where reducing inflammation can lead to improved patient outcomes .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that integrate various chemical transformations, including the formation of the oxazole ring and the quinazolinone core. Understanding the synthetic pathways can lead to the development of analogs with enhanced biological activity.

Case Studies

Several studies have documented the synthesis and biological evaluation of quinazolinone derivatives:

  • Synthesis and Antimicrobial Activity : A study synthesized various quinazolinone derivatives and evaluated their antimicrobial activity against gram-positive and gram-negative bacteria, along with fungi. The results indicated that certain modifications significantly enhanced their efficacy .
  • Anticancer Activity : Another research effort focused on the anticancer potential of quinazolinones, demonstrating that specific derivatives exhibited cytotoxic effects on cancer cell lines, suggesting a pathway for therapeutic development .

Q & A

Q. What are the recommended synthetic routes for 3-isopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, and what key intermediates should be prioritized?

Methodological Answer: The synthesis involves three critical steps:

Quinazolinone Core Formation : Start with 2-aminobenzoic acid derivatives cyclized with isopentylamine to form the 3-isopentylquinazolin-4(3H)-one scaffold. This step parallels methods used for similar derivatives .

Thioether Linkage : Introduce the thiol group via nucleophilic substitution using mercapto intermediates, as demonstrated in the synthesis of 2-thioquinazolinones .

Oxazole Substitution : Couple the oxazole moiety (5-methyl-2-(o-tolyl)oxazol-4-yl)methyl via alkylation or Mitsunobu reactions, referencing oxazole-thioether linkages in related compounds .
Key Intermediates : Prioritize the quinazolinone core (for structural stability) and the oxazole-thiol intermediate (to ensure regioselective coupling).

Q. How should researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most informative?

Methodological Answer: Use a combination of:

  • 1H/13C NMR : To confirm substitution patterns (e.g., isopentyl chain integration, oxazole-methyl group resonance) .
  • FTIR : Identify characteristic bands for C=S (thioether, ~650 cm⁻¹) and C=O (quinazolinone, ~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, particularly for the oxazole-thioether linkage .
  • Elemental Analysis : Validate purity and stoichiometry, especially for sulfur content .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in Pd-catalyzed coupling reactions, considering steric hindrance from substituents?

Methodological Answer:

  • Substrate Design : Use electron-withdrawing groups (e.g., NO2) on the oxazole ring to enhance reactivity, as seen in Pd-catalyzed biaryl syntheses .
  • Catalytic System : Optimize Pd(OAc)₂ with bulky ligands (e.g., XPhos) to mitigate steric effects from the o-tolyl group .
  • Solvent/Temperature : Use high-boiling solvents (e.g., xylene) under reflux to improve reaction kinetics, as demonstrated in similar thioether couplings .
    Note : Monitor reaction progress via TLC or HPLC to isolate the desired isomer (C6 coupling is less hindered than C2; yields ~55–68% reported in analogous systems) .

Q. How can structure-activity relationship (SAR) studies evaluate the role of the o-tolyloxazole moiety in biological activity?

Methodological Answer:

  • Substituent Variation : Syntize analogs with modified o-tolyl groups (e.g., nitro, halogen, or methyl substitutions) to assess electronic and steric effects .
  • Biological Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) and viral models (e.g., influenza A), comparing IC50 values to establish trends .
  • Thioether vs. Ether Linkages : Replace the thio group with oxygen to determine if hydrogen bonding or hydrophobicity drives activity .
    Example : In related quinazolinones, 6-NO2 substitution enhanced anticonvulsant activity by 40% compared to unsubstituted analogs .

Q. What methodologies resolve discrepancies in biological activity data across substituted quinazolinone derivatives?

Methodological Answer:

  • Dose-Response Curves : Use standardized assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity) to ensure reproducibility .
  • Statistical Analysis : Apply ANOVA or machine learning models to identify outliers caused by substituent electronic effects or assay variability .
  • Comparative Studies : Cross-validate results with structurally similar compounds (e.g., triazolylthiomethyl derivatives showing antitumor activity ).
    Case Study : Compound 4b (6-NO2-substituted) showed IC50 = 15.55 µg/mL in antioxidant assays, outperforming ascorbic acid (48.30 µg/mL), highlighting substituent impact .

Q. How can computational methods like molecular docking elucidate the mechanism of action of this compound?

Methodological Answer:

  • Target Identification : Screen against kinases (e.g., EGFR) or viral proteases using docking software (AutoDock Vina) .
  • Binding Affinity Analysis : Compare docking scores of the o-tolyloxazole moiety with known inhibitors (e.g., erlotinib for EGFR) .
  • DFT Calculations : Optimize the compound’s geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
    Example : In triazolylthiomethylquinazolinones, docking revealed strong interactions with EGFR’s ATP-binding pocket (binding energy < -9 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.